
Thiophene, 2,3,5-tris(2,4-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- is a complex organic compound characterized by a thiophene ring substituted with three 2,4-dinitrophenyl groups at the 2, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2,3,5-tris(2,4-dinitrophenyl)- typically involves the reaction of thiophene derivatives with 2,4-dinitrophenyl reagents. One common method includes the use of Lawesson’s reagent for thiophene ring formation, followed by nitration to introduce the nitro groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiophene derivatives and subsequent functionalization with 2,4-dinitrophenyl groups. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated thiophene derivatives.
Applications De Recherche Scientifique
Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of thiophene, 2,3,5-tris(2,4-dinitrophenyl)- involves its interaction with molecular targets through its nitro and thiophene groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Thiophene: A simpler analog with a single sulfur atom in a five-membered ring.
2,4-Dinitrophenylhydrazine: Contains similar nitro groups but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness: Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- is unique due to the presence of multiple nitro groups and the thiophene ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61200-49-5 |
|---|---|
Formule moléculaire |
C22H10N6O12S |
Poids moléculaire |
582.4 g/mol |
Nom IUPAC |
2,3,5-tris(2,4-dinitrophenyl)thiophene |
InChI |
InChI=1S/C22H10N6O12S/c29-23(30)11-1-4-14(18(7-11)26(35)36)17-10-21(15-5-2-12(24(31)32)8-19(15)27(37)38)41-22(17)16-6-3-13(25(33)34)9-20(16)28(39)40/h1-10H |
Clé InChI |
FRXFZABZIHHIJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)
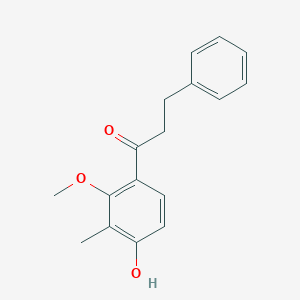
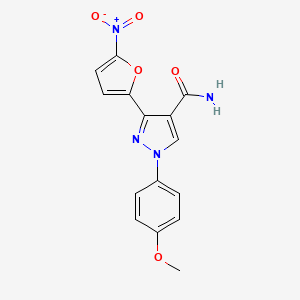
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
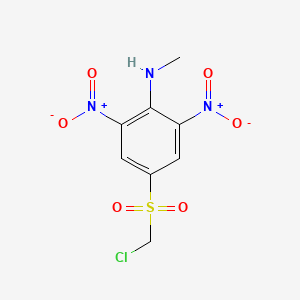
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
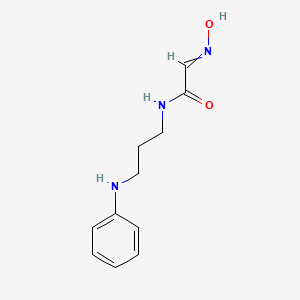
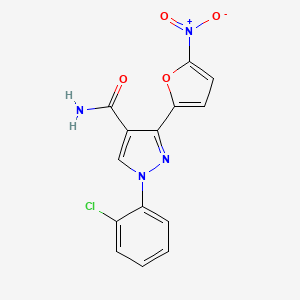
![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)
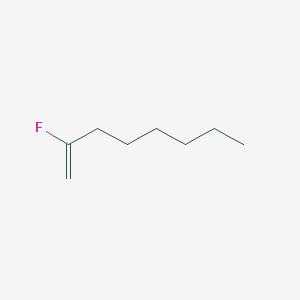

phosphanium bromide](/img/structure/B14589230.png)
